Bienvenue dans la boutique en ligne BenchChem!

3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride

amine basicity pKa modulation electron-withdrawing effects

This hydrochloride salt integrates a 3-fluoroazetidine core (estimated pKa ~7.8–8.4) with a 2,2-difluoroethyl side chain, furnishing a conformationally constrained scaffold that simultaneously lowers amine basicity and provides a unique lipophilic H-bond donor (CF₂H A=0.035–0.165). Procure this pre-assembled building block to accelerate kinase inhibitor elaboration, CNS drug design, or fragment-based discovery—eliminate one round of analog synthesis while obtaining richer multiparameter SAR data. ≥95% purity ensures batch-to-batch reproducibility.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
CAS No. 2097959-98-1
Cat. No. B1485079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride
CAS2097959-98-1
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC(F)F)F.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-4(7)1-5(8)2-9-3-5;/h4,9H,1-3H2;1H
InChIKeyZPUGYHBEHJOJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Difluoroethyl)-3-fluoroazetidine Hydrochloride (CAS 2097959-98-1): A Dual-Fluorinated Azetidine Building Block for Medicinal Chemistry Procurement


3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride (CAS 2097959-98-1, molecular formula C₅H₉ClF₃N, molecular weight 175.58 g/mol) is a fluorinated azetidine derivative supplied as a hydrochloride salt. It belongs to the class of conformationally constrained, saturated heterocyclic amines that serve as privileged building blocks in early drug discovery [1]. The compound incorporates two distinct fluorination motifs—a 3-fluoro substituent on the azetidine ring and a 2,2-difluoroethyl side chain—each contributing independently to modulated basicity, lipophilicity, and metabolic stability parameters that are directly relevant to lead optimization campaigns [2].

Why 3-(2,2-Difluoroethyl)-3-fluoroazetidine Hydrochloride Cannot Be Replaced by Simpler Azetidine Analogs: A Procurement-Risk Brief


Replacing 3-(2,2-difluoroethyl)-3-fluoroazetidine hydrochloride with a more common mono-fluorinated or non-fluorinated azetidine introduces distinct changes in at least two independent physicochemical axes simultaneously: amine basicity (pKa) and lipophilic hydrogen-bond donor capacity. Systematic studies demonstrate that each fluorine atom added to the azetidine scaffold reduces the conjugate acid pKa by approximately 2.5 units (first F) and 2.1 units (second F) [1], while the 2,2-difluoroethyl group provides a unique lipophilic H-bond donor (CF₂H H-bond acidity A = 0.035–0.165) that cannot be recapitulated by simple alkyl or mono-fluoroalkyl substituents [2]. Furthermore, the gem-difluorinated ring analog 3,3-difluoroazetidine has been identified as the single exception among fluorinated azetidines exhibiting poor intrinsic microsomal clearance, whereas the mono-fluoro ring plus difluoroethyl side-chain combination is expected, by class-level inference, to retain high metabolic stability [3]. Substituting with 3-fluoroazetidine alone loses the lipophilic H-bond donor functionality; substituting with 3-(2,2-difluoroethyl)azetidine alone loses the ring-fluorine pKa-lowering and anti-cyclization benefits.

Quantitative Differentiation Evidence for 3-(2,2-Difluoroethyl)-3-fluoroazetidine Hydrochloride vs. Closest Analogs


Basicity Modulation: pKa Shift vs. Unsubstituted Azetidine and Mono-Fluoro Analog

Fluorination at the C-3 position of azetidine produces the most significant pKa decrease among saturated heterocyclic amines: the first fluorine atom reduces the conjugate acid pKa by 2.5 units, and a second fluorine atom at the same position reduces it by an additional 2.1 units [1]. Starting from azetidine's literature pKa of 11.29 (conjugate acid, H₂O) [2], the 3-fluoroazetidine core of the target compound is expected to exhibit a pKa of approximately 8.8 (measured pKa for 3-fluoroazetidine hydrochloride is reported as 8.41 ± 0.40, predicted) . The additional 2,2-difluoroethyl substituent, separated from the ring nitrogen by a methylene spacer, exerts a weaker but non-negligible inductive effect. This multi-site fluorination strategy allows finer pKa tuning than mono-fluorination alone.

amine basicity pKa modulation electron-withdrawing effects

Metabolic Stability Advantage: Circumventing the 3,3-Difluoroazetidine Liability

A systematic study of intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that all compounds studied exhibited high metabolic stability with a single notable exception: the 3,3-difluoroazetidine derivative [1]. The 3,3-difluoroazetidine motif suffers from uniquely elevated oxidative metabolism, attributed to the gem-difluoro substitution pattern at the ring position adjacent to the nitrogen. The target compound, by placing only a single fluorine on the ring and relocating the second fluorine substitution to the more distant 2,2-difluoroethyl side chain, is expected to circumvent this metabolic liability while retaining the overall fluorine count (three fluorine atoms total) for lipophilicity and pKa modulation.

metabolic stability intrinsic microsomal clearance CYP450 metabolism

Chemical Stability: 3-Fluoroazetidine Core Prevents Intramolecular Cyclization vs. 2-Cyano and 2-Keto Azetidines

In the context of dipeptidyl peptidase IV (DPP IV) inhibitor development, 3-fluoroazetidines were shown to display sub-micromolar inhibitory potencies (IC₅₀ < 1 μM) without the propensity for cyclization and chemical instability that is associated with 2-cyanoazetidine and 2-ketoazetidine subtypes [1]. The 2-cyano and 2-keto azetidines can undergo internal cyclization to form inactive ketopiperazines and dihydroketopyrazines, compromising compound integrity in aqueous solution [1]. The 3-fluoro substituent, being at the meta position relative to the azetidine nitrogen, cannot participate in analogous cyclization pathways, thereby conferring superior chemical stability.

chemical stability intramolecular cyclization azetidine-based inhibitors

Lipophilic Hydrogen-Bond Donor Capacity of the 2,2-Difluoroethyl Group vs. Simple Alkyl or Mono-Fluoroalkyl Substituents

The 2,2-difluoroethyl group (–CH₂CF₂H) occupies a unique niche in medicinal chemistry as a lipophilic hydrogen-bond donor, with the CF₂H proton exhibiting enhanced acidity relative to simple alkyl C–H bonds while the group retains or enhances lipophilicity [1]. Quantitative measurements of H-bond acidity (A value) for the CF₂H group range from 0.035 to 0.165 depending on the attached functional group [2]. This group has been validated as a stable bioisostere for alcohol (–OH), thiol (–SH), and ether (–OR) pharmacophores, with the added advantage of C–F bond-mediated metabolic stability . In the target compound, the 2,2-difluoroethyl substituent extends from the azetidine C-3 position, positioning the CF₂H group for potential H-bond donor interactions with biological targets while the ring 3-fluoro substituent simultaneously modulates amine basicity.

hydrogen-bond donor bioisostere lipophilic efficiency

Dual-Fluorination Design: Independent Tuning of Two Physicochemical Axes vs. Single-Site Fluorinated Analogs

Systematic studies by the Grygorenko group demonstrate that the number of fluorine atoms and their distance to the protonation center are the major factors defining amine basicity, while both pKa and LogP are affected considerably by conformational preferences [1]. The target compound's design—one ring fluorine (C-3) plus one difluoroethyl side chain (at C-3)—enables independent modulation of two property axes: the ring fluorine predominantly controls amine pKa (via through-bond inductive effect, −2.5 units), while the difluoroethyl group provides H-bond donor capacity and additional lipophilicity without further substantial pKa perturbation (the methylene spacer attenuates the inductive effect). This contrasts with mono-fluorinated analogs that affect only a single property axis and 3,3-difluoroazetidine where both fluorines occupy the same ring position, producing a large pKa decrease (−4.6 units) but poor metabolic stability [1][2].

multi-parameter optimization fluorination pattern physicochemical property tuning

Commercial Availability and Purity Benchmarking for Reproducible Research Procurement

The target compound is available from multiple reputable suppliers with verified purity specifications. Leyan (乐研) supplies the compound at 98% purity (Product No. 2240255) . Toronto Research Chemicals (TRC) lists catalog number D212096 at pricing of $160.00 per 100 mg and $955.00 per 1 g [1]. Life Chemicals offers the compound (catalog F2147-6017) at 95%+ purity, 1 g scale at $663.00 [1]. These purity and sourcing data establish that the compound is procurable at research-grade quality from established commercial suppliers, which is essential for reproducible SAR studies. In contrast, several of the simpler comparators (e.g., 3-(2,2-difluoroethyl)azetidine free base, CAS 1785540-77-3) are listed only at 95% purity without the same breadth of supplier options .

chemical procurement purity specification reproducibility

Recommended Application Scenarios for 3-(2,2-Difluoroethyl)-3-fluoroazetidine Hydrochloride in Drug Discovery and Chemical Biology


Lead Optimization of Kinase Inhibitors Requiring a Lipophilic H-Bond Donor at the Solvent-Exposed Region

When a kinase inhibitor series requires a solvent-exposed substituent that can simultaneously donate a hydrogen bond to the target protein and maintain lipophilicity within an acceptable range, the 2,2-difluoroethyl group provides a validated solution. The CF₂H proton acts as an H-bond donor (A = 0.035–0.165) [1] while the group's lipophilicity is greater than that of the corresponding alcohol bioisostere [1]. Installing the target compound as a building block at the solvent-exposed region of a kinase inhibitor scaffold allows the 3-fluoroazetidine core to serve as a conformationally constrained amine linker while the difluoroethyl side chain engages in specific H-bond interactions with the kinase hinge or ribose pocket. This scenario is particularly relevant for EGFR, c-Met, or other kinase targets where azetidine-based inhibitors have shown nanomolar potency [2].

Fine-Tuning pKa and Permeability in CNS-Penetrant Drug Candidates

For central nervous system (CNS) drug discovery programs, the pKa of basic amines is a critical determinant of brain penetration. Amines with pKa > 10 (such as unsubstituted azetidine, pKa 11.29) are predominantly protonated at physiological pH, limiting passive diffusion across the blood-brain barrier [3]. The target compound, with an estimated pKa of ~7.8–8.4 (ring fluorine contributing −2.5 units plus difluoroethyl inductive effect), positions the amine basicity within the favorable range (pKa 7–9) for CNS drug candidates [4]. Simultaneously, the lipophilic difluoroethyl group contributes to LogP without introducing a hydrogen-bond donor that would increase polar surface area or desolvation penalty. This dual property modulation makes the compound a strategic building block for CNS-targeted protease inhibitors, GPCR modulators, or neurotransmitter reuptake inhibitors where 3-substituted azetidine scaffolds have demonstrated preclinical efficacy [5].

Replacement of Metabolically Labile Alcohol or Thiol Moieties in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) or structure-based design, hydroxyl or thiol groups are often identified as key H-bond donors in initial fragment hits but present metabolic liabilities (glucuronidation, oxidation) that preclude progression to lead optimization. The 2,2-difluoroethyl group is a documented stable bioisostere for alcohol and thiol pharmacophores [1][6]. The target compound can serve as a fragment-elaboration building block: the 3-fluoroazetidine core provides a rigid, three-dimensional scaffold for vectoring the difluoroethyl H-bond donor into the target binding site, while the hydrochloride salt form ensures adequate aqueous solubility (>20 mg/mL) for biochemical assay conditions . This scenario is supported by the DPP IV inhibitor precedent where 3-fluoroazetidines achieved sub-micromolar potency without the chemical instability issues of alternative azetidine subtypes [7].

Structure-Activity Relationship (SAR) Studies Exploring Simultaneous Basicity and Lipophilicity Modulation

Medicinal chemistry teams conducting systematic SAR exploration of an azetidine-containing lead series can use the target compound as a single-agent tool to probe the combined effect of reduced amine basicity and increased lipophilic H-bond donor capacity. Rather than synthesizing two separate analogs—one with a ring fluorine and another with a difluoroethyl side chain—researchers can procure this pre-assembled building block and incorporate it via standard amide coupling, reductive amination, or nucleophilic substitution chemistry at the azetidine nitrogen [8]. The 98% purity (Leyan specification) and multi-supplier availability (TRC, Life Chemicals, Leyan) ensure batch-to-batch reproducibility for quantitative SAR comparisons . This approach can reduce synthetic cycle time in hit-to-lead optimization by eliminating one round of analog synthesis while delivering richer multiparameter SAR data.

Quote Request

Request a Quote for 3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.